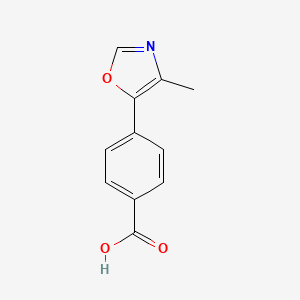

4-(4-Methyl-oxazol-5-yl)-benzoic acid

Description

Contextualization within Heterocyclic Organic Chemistry Research

Heterocyclic organic chemistry is a vast and vital area of study, focusing on cyclic compounds containing atoms of at least two different elements in their rings. These structures are fundamental to life, forming the core of many biologically essential molecules. nih.gov Five- and six-membered heterocyclic systems are among the most numerous and important. alliedacademies.orghilarispublisher.com Within this domain, five-membered rings with two heteroatoms, such as oxazoles, have attracted considerable attention from medicinal chemists due to their wide spectrum of pharmacological activities. nih.govalliedacademies.orghilarispublisher.com

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. nih.gov The 4-(4-Methyl-oxazol-5-yl)-benzoic acid framework is a prime example of a target molecule in this field. It represents a deliberate molecular design that couples a known pharmacologically active heterocycle (oxazole) with a versatile connecting and functional group (benzoic acid). Research into such scaffolds involves developing synthetic routes, characterizing the new compounds, and evaluating their potential applications, often as precursors to more complex molecules with specific biological targets.

Significance of Oxazole (B20620) and Benzoic Acid Moieties in Contemporary Chemical Biology and Synthetic Design

The two core components of this compound, the oxazole ring and the benzoic acid moiety, are independently recognized for their profound importance in chemistry and pharmacology.

The oxazole moiety is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. alliedacademies.org This nucleus is a key structural component in a wide array of biologically active compounds. nih.gov The utility of oxazoles as intermediates for synthesizing new chemical entities has grown significantly in recent years. nih.gov Derivatives of oxazole have been shown to exhibit a remarkable range of biological activities. nih.govpharmatutor.org

Table 1: Investigated Biological Activities of Oxazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various strains of bacteria and fungi. nih.gov |

| Anticancer | Shows potential in inhibiting the growth of tumor cells. nih.govontosight.ai |

| Anti-inflammatory | Demonstrates activity in reducing inflammation, with some derivatives acting as COX-2 inhibitors. nih.gov |

| Antidiabetic | Certain derivatives have been investigated for their potential to manage diabetes. nih.gov |

| Antitubercular | Shows promise in combating the bacterium responsible for tuberculosis. nih.govalliedacademies.org |

The benzoic acid scaffold is an aromatic carboxylic acid that serves as a crucial precursor and building block in the synthesis of a multitude of organic substances. preprints.orgresearchgate.netwikipedia.org It is found in numerous naturally occurring compounds and is used to create a wide variety of synthetic bioactive molecules. preprints.orgresearchgate.net Its derivatives are prevalent in pharmaceuticals, where the carboxylic acid group can act as a key interaction point with biological targets or be modified into other functional groups like esters and amides. preprints.organnexechem.com Benzoic acid and its salts are also widely used as preservatives in food, beverages, and personal care products due to their ability to inhibit the growth of mold, yeast, and some bacteria. wikipedia.organnexechem.com

Overview of Academic Inquiry into the this compound Framework and its Derivatives

While specific, extensive research on this compound itself is not widely documented in mainstream literature, academic inquiry into structurally analogous frameworks is robust. The general strategy of linking a heterocyclic ring to a benzoic acid moiety is a well-established approach in medicinal chemistry to generate novel compounds with therapeutic potential.

Researchers frequently design and synthesize molecules that combine different heterocyclic systems with benzoic acid to explore new structure-activity relationships (SAR). nih.gov For instance, studies on 4-(thiazol-5-yl)benzoic acid derivatives have identified potent inhibitors of protein kinase CK2, a target relevant to cancer therapy. nih.gov Similarly, benzoic acids incorporating 1,2,4-oxadiazole (B8745197) rings have been synthesized to explore their medicinal chemistry applications. researchgate.net Other research has focused on synthesizing and characterizing benzoic acid derivatives containing pyrazole (B372694) or quinazolinone rings, investigating their potential as antibacterial agents or their interactions with metal ions. researchgate.netnih.govresearchgate.net

The synthesis of these frameworks often involves multi-step processes, such as the condensation of amino-benzoic acids with other reagents to form the heterocyclic ring or the oxidation of a precursor molecule to form the carboxylic acid group. researchgate.netresearchgate.net The this compound framework fits squarely within this research paradigm. It is a logical target for synthesis, offering a scaffold that can be further derivatized—for example, at the carboxylic acid group—to create libraries of new compounds for biological screening. The academic interest lies in its potential to yield molecules with novel biological activities, stemming from the combined properties of the methyl-substituted oxazole ring and the benzoic acid functional group.

Table 2: Examples of Related Heterocyclic Benzoic Acid Scaffolds in Research

| Scaffold | Area of Academic Inquiry |

|---|---|

| 4-(Thiazol-5-yl)benzoic acid | Development of protein kinase CK2 inhibitors. nih.gov |

| 4-(Pyrazol-1-yl)benzoic acid | Synthesis of novel antibacterial agents. nih.gov |

| 4-(1,2,4-Oxadiazol-3-yl)benzoic acid | Catalytic oxidation synthesis methods for medicinal chemistry precursors. researchgate.net |

| 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid | Synthesis of ester derivatives and coordination chemistry with metal ions. researchgate.netresearchgate.net |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Construction of metal-organic frameworks (MOFs). nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-(4-methyl-1,3-oxazol-5-yl)benzoic acid |

InChI |

InChI=1S/C11H9NO3/c1-7-10(15-6-12-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14) |

InChI Key |

RFAYHXBNTMMDCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=N1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Methyl Oxazol 5 Yl Benzoic Acid and Analogous Structures

Strategies for the Construction of the Oxazole (B20620) Heterocycle

The formation of the oxazole ring is a critical step in the synthesis of the target compound. Various methodologies have been developed to construct this five-membered heterocycle, each with its own advantages and applications.

Cyclodehydration Reactions of N-Acyl-α-amino Acids for Oxazol-5(4H)-one Formation

A common and effective method for synthesizing the oxazole core involves the cyclodehydration of N-acyl-α-amino acids to form oxazol-5(4H)-ones, also known as azlactones. This process typically utilizes a dehydrating agent to facilitate the intramolecular cyclization. For instance, the N-acylation of an amino acid followed by treatment with a reagent like ethyl chloroformate in the presence of a base such as 4-methylmorpholine can lead to the formation of the corresponding oxazol-5(4H)-one. nih.gov

A one-pot synthesis method has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent in aqueous solvents. nih.govresearchgate.netmerckmillipore.com This approach simplifies the procedure by combining the N-acylation of an amino acid with a carboxylic acid and the subsequent cyclodehydration of the resulting N-acylamino acid in a single reaction vessel. nih.govresearchgate.netmerckmillipore.com The addition of N,N-diethylaniline aids in the cyclodehydration step. nih.govmerckmillipore.com

| Reagent/Condition | Intermediate | Product | Reference |

| Ethyl chloroformate, 4-methylmorpholine | N-acyl-α-amino acid | Oxazol-5(4H)-one | nih.gov |

| DMT-MM, N,N-diethylaniline (one-pot) | N-acylamino acid | Oxazol-5(4H)-one | nih.govmerckmillipore.com |

Condensation Reactions Involving Aldehydes and Amino Acid Precursors

Condensation reactions provide a direct route to the oxazole ring by combining aldehydes with amino acid precursors. A notable example is the direct conversion of aldehydes to 2,4-disubstituted oxazoles. organic-chemistry.orgresearchgate.net This method involves the condensation of an aldehyde with serine to form an oxazolidine, which is then oxidized to a 2,5-dihydrooxazole intermediate that subsequently converts to the oxazole. organic-chemistry.orgresearchgate.net This approach is advantageous as it often does not require the purification of intermediates and can be performed under mild conditions. organic-chemistry.orgresearchgate.net

Another strategy involves the reaction of α-hydroxyamino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride to yield oxazoles. pharmaguideline.com In this reaction, the C2-atom of the oxazole ring is derived from the aldehyde. pharmaguideline.com

One-Pot Synthetic Approaches to Oxazole Derivatives

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. A one-pot method for the preparation of oxazol-5(4H)-ones from amino acids in aqueous solvents has been successfully developed. nih.govresearchgate.netmerckmillipore.com This process utilizes DMT-MM to facilitate both the N-acylation of the amino acid and the subsequent cyclodehydration. nih.govresearchgate.netmerckmillipore.com

Furthermore, a novel one-pot approach for the synthesis of 2,4,5-trisubstituted oxazoles has been established. This method involves the formation of 5-(triazinyloxy)oxazoles from carboxylic acids and amino acids, followed by a nickel-catalyzed Suzuki-Miyaura coupling with boronic acids. beilstein-journals.org

The Erlenmeyer-Plöchl Azlactone Synthesis and its Modern Adaptations

The Erlenmeyer-Plöchl synthesis is a classical and widely used method for the preparation of azlactones (oxazol-5(4H)-ones). drugfuture.comwikipedia.orgchemeurope.com The reaction involves the intramolecular condensation of acylglycines in the presence of acetic anhydride. drugfuture.com The resulting azlactones can then react with carbonyl compounds. drugfuture.com

Modern adaptations of this synthesis have been developed to improve yields and expand its scope. For instance, the condensation of N-acetyl glycine with benzaldehyde in the presence of acetic anhydride and sodium acetate yields the corresponding azlactone. wikipedia.orgmodernscientificpress.com This azlactone can then be used as a precursor for the synthesis of various amino acids. wikipedia.org Microwave irradiation has also been employed to accelerate the reaction and improve yields in the synthesis of benzamides from oxazolones. researchgate.net

| Reaction | Key Reagents | Product | Reference |

| Classical Erlenmeyer-Plöchl | Acylglycine, Acetic Anhydride | Azlactone | drugfuture.com |

| Modern Adaptation | N-acetyl glycine, Benzaldehyde, Acetic Anhydride, Sodium Acetate | Azlactone | wikipedia.orgmodernscientificpress.com |

Palladium-Catalyzed and Copper-Catalyzed Cross-Coupling Methods for Oxazole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the oxazole ring, allowing for the introduction of various substituents at specific positions.

Palladium-Catalyzed Cross-Coupling:

The Suzuki-Miyaura coupling reaction is a prominent palladium-catalyzed method used for C-C bond formation. pku.edu.cnmdpi.com It has been successfully employed for the direct arylation of oxazoles at the C-5 position. nih.gov This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. pku.edu.cn Ligand-free Pd/C has been used as a recyclable catalyst for this transformation. pku.edu.cn

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed reactions have also emerged as a valuable strategy for oxazole synthesis and functionalization. A novel copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed to produce trisubstituted oxazoles. nih.govorganic-chemistry.org This method is advantageous due to its use of readily available starting materials and environmentally friendly oxidant (O2). organic-chemistry.org Copper-catalyzed C-O and C-N cross-coupling reactions have also been developed with high turnover numbers using oxalohydrazide-based ligands. nih.govdigitellinc.com

| Catalyst | Coupling Partners | Product | Reference |

| Palladium | Organoboron compound, Halide/Triflate | Arylated Oxazole | pku.edu.cnnih.gov |

| Copper | Amines, Alkynes, O2 | Trisubstituted Oxazole | nih.govorganic-chemistry.org |

Functionalization and Incorporation of the Benzoic Acid Moiety

The final step in the synthesis of 4-(4-methyl-oxazol-5-yl)-benzoic acid involves the introduction of the benzoic acid moiety. This is typically achieved through a cross-coupling reaction where a pre-functionalized oxazole is coupled with a benzoic acid derivative.

For instance, a Suzuki-Miyaura coupling reaction can be employed to couple a 5-halo or 5-triflyloxy-4-methyloxazole with 4-boronobenzoic acid or its ester. The reaction is catalyzed by a palladium complex in the presence of a base. Subsequent hydrolysis of the ester group, if present, yields the desired this compound.

Alternatively, the benzoic acid moiety can be constructed on a pre-existing phenyl-substituted oxazole. For example, a 4-methyl-5-(p-tolyl)oxazole can be oxidized at the methyl group of the tolyl substituent to afford the corresponding carboxylic acid.

Derivatization of Carboxylic Acid Precursors

One common strategy involves the in situ activation of the carboxylic acid. For instance, a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. nih.gov This process proceeds through the formation of an acylpyridinium salt, which is then trapped by an isocyanide derivative to form the oxazole ring. nih.gov Other methods utilize dehydrative condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate the one-pot synthesis of oxazolone (B7731731) intermediates from carboxylic acids and amino acids. beilstein-journals.org

Traditional methods often require the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride. For example, 4-methyl-benzoic acid can be converted to 4-methyl-benzoyl chloride by refluxing with thionyl chloride. prepchem.com This activated intermediate can then react with an appropriate partner to form the oxazole scaffold. While effective, these methods often require harsh reagents and generate stoichiometric waste. nih.gov

Table 1: Methods for Carboxylic Acid Activation in Oxazole Synthesis

| Activation Method | Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| In situ (Triflylpyridinium) | Triflylpyridinium reagent, Isocyanoacetates | Acylpyridinium salt | High efficiency, broad scope, one-step from acid nih.gov | Requires specialized reagent |

| Condensing Agent | DMT-MM, Amino acid | Oxazolone/5-(triazinyloxy)oxazole | One-pot synthesis, good yields beilstein-journals.org | May require specific condensing agents |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acyl chloride | Highly reactive intermediate | Harsh reagents, generates waste nih.gov |

| Anhydride Formation | Acetic anhydride | Mixed anhydride | Common laboratory method | Can lead to side products |

Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzoic acid ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. msu.edu The outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the carboxylic acid group and the oxazole moiety. The carboxylic acid group is a deactivating, meta-directing group, while the oxazole ring's directing influence can be more complex.

A two-step mechanism is generally proposed for electrophilic aromatic substitution, involving the initial attack of an electrophile to form a positively charged benzenonium intermediate, followed by the rapid removal of a proton to restore aromaticity. msu.edu Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The conditions for these reactions must be carefully chosen to overcome the deactivating effect of the carboxyl group and achieve the desired regioselectivity. msu.edu

Table 2: Potential Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) | Potential Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Meta to COOH |

| Bromination | Br₂, FeBr₃ | Br⁺ | Meta to COOH |

| Chlorination | Cl₂, FeCl₃ | Cl⁺ | Meta to COOH |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | Meta to COOH |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Meta to COOH |

Derivatization and Scaffold Modification Strategies

N-Acylation and Other Amide Bond Formations

The carboxylic acid functionality of this compound is a prime site for derivatization, most notably through the formation of amide bonds. Amide synthesis is a cornerstone of medicinal chemistry. nih.gov The direct coupling of carboxylic acids and amines is a thermodynamically unfavorable process that typically requires activation of the acid. nih.gov

A plethora of coupling reagents have been developed to facilitate this transformation with high efficiency and under mild conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. Alternatively, the carboxylic acid can be converted to an acyl chloride, which readily reacts with amines to form the corresponding amide. rsc.org Recent advancements include iron-catalyzed and electrochemical methods for amide bond formation directly from carboxylic acids and isocyanates or amines, respectively, offering more sustainable alternatives. researchgate.netresearchgate.net

Table 3: Selected Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism |

|---|---|---|

| Carbodiimides | DCC, EDCI | Forms an O-acylisourea intermediate |

| Phosphonium Salts | BOP, PyBOP | Forms an active ester |

| Uronium/Guanidinium Salts | HBTU, HATU | Forms an active ester |

| Acid Halide Formation | SOCl₂, (COCl)₂ | Forms a highly reactive acyl halide |

Regioselective Substitution on the Oxazole and Benzoic Acid Rings

Achieving regioselective substitution on both the oxazole and benzoic acid rings is crucial for creating diverse analogues. As discussed previously, substitution on the benzoic acid ring is directed primarily by the meta-directing carboxylic acid group.

The oxazole ring itself has a distinct reactivity pattern. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is the most electron-rich and prone to electrophilic attack. The C4 position is generally less reactive. The presence of the methyl group at C4 and the benzoic acid at C5 in the target compound will influence this inherent reactivity. For example, direct arylation at the C2 position of an oxazole ring has been achieved using palladium/copper catalysis. ijpsonline.com Furthermore, regioselective metalation followed by reaction with an electrophile is a powerful strategy for functionalizing specific positions on the oxazole core. beilstein-journals.org

Controlled isomerization reactions can also lead to regioselective products. For instance, Fe(II)-catalyzed domino isomerization of certain isoxazoles can lead to the formation of oxazole-4-carboxylic acid derivatives. researchgate.net

Ring Opening Reactions of Oxazolone Intermediates to Benzamide Derivatives

Oxazolones, also known as azlactones, are key intermediates in the synthesis of various compounds, including peptides and other heterocyclic systems. nih.gov They are typically formed by the cyclodehydration of N-acyl amino acids. mdpi.com A significant reaction of oxazolones is their susceptibility to ring-opening by nucleophiles, which provides a pathway to α-acylamino amides and related benzamide derivatives. nih.govresearchgate.net

The reaction of an oxazolone with aromatic amines can lead to the corresponding ring-opened benzamide derivatives in high yields and often in very short reaction times. nih.gov For example, the reaction of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with various anilines, facilitated by microwave assistance, yields benzamide compounds. researchgate.net This ring-opening is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon (C5) of the oxazolone ring. researchgate.netresearchgate.net This strategy allows for the introduction of a wide range of substituents onto the final benzamide product by varying the nucleophilic amine used for the ring-opening step.

Table 4: Nucleophiles for Oxazolone Ring-Opening

| Nucleophile Class | Example | Product Type |

|---|---|---|

| Primary Amines | Aniline, Benzylamine | N-Substituted Benzamides nih.gov |

| Alcohols | Methanol, Ethanol | Benzamide Esters |

| Water | H₂O (Hydrolysis) | N-Acyl Amino Acids |

Principles of Sustainable and Green Chemistry in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact. ijpsonline.comresearchgate.net These approaches focus on increasing reaction efficiency, reducing waste, and using less hazardous materials compared to conventional methods. ijpsonline.commdpi.com

Key green synthetic techniques applicable to oxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity by providing rapid and uniform heating. ijpsonline.commdpi.com

Ultrasound-Mediated Synthesis (Sonochemistry): The use of ultrasonic irradiation can enhance reaction rates through acoustic cavitation. nih.gov It is considered an eco-friendly process that conserves energy and minimizes waste. mdpi.comnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or deep-eutectic solvents is a central tenet of green chemistry. ijpsonline.com

Catalysis: Employing catalysts (e.g., metal catalysts, biocatalysts) in small amounts can replace stoichiometric reagents, leading to higher atom economy and reduced waste generation. ijpsonline.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants, can eliminate solvent waste entirely. mdpi.com

These green methodologies not only reduce the environmental footprint of chemical synthesis but also often lead to improved reaction performance, including higher yields and easier product purification. ijpsonline.com

Table 5: Comparison of Conventional vs. Green Synthetic Approaches for Oxazoles

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave, Ultrasound ijpsonline.comnih.gov |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Solvents | Often volatile, toxic organic solvents | Water, ionic liquids, deep-eutectic solvents, or solvent-free ijpsonline.commdpi.com |

| Reagents | Often stoichiometric, corrosive, or toxic reagents | Catalytic amounts, recyclable catalysts, less hazardous reagents ijpsonline.com |

| Waste Generation | High (poor atom economy) | Low (high atom economy) nih.gov |

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

The inquiry sought to create a detailed article focusing solely on the comprehensive spectroscopic and analytical characterization of this compound. The proposed structure of the article included in-depth sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry. Specifically, it requested detailed research findings and data tables for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LCMS), and Gas Chromatography-Mass Spectrometry (GC/MS).

However, a thorough investigation of scholarly articles, chemical databases, and patent literature did not yield any specific experimental data for this particular compound. While a vast amount of information exists for related structures, such as various substituted benzoic acids and other oxazole derivatives, the unique combination of a 4-methyl-oxazol-5-yl group attached to a benzoic acid at the 4-position appears to be a novel or sparsely documented molecule in accessible scientific records.

The inability to locate primary sources detailing the synthesis and subsequent analytical characterization of this compound prevents the compilation of the requested authentic data. The generation of a scientifically accurate and informative article as per the user's detailed outline is contingent on the availability of such peer-reviewed and published data. Without these foundational experimental results, any attempt to populate the specified sections and subsections would be speculative and would not meet the required standards of scientific accuracy.

Researchers and chemists interested in this specific molecule may need to undertake its synthesis and characterization to generate the spectroscopic and analytical data that is currently absent from the public scientific record.

Comprehensive Spectroscopic and Analytical Characterization Techniques for Oxazole Benzoic Acid Compounds

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹).

For 4-(4-Methyl-oxazol-5-yl)-benzoic acid, the FT-IR spectrum provides definitive evidence for its key structural components: the carboxylic acid group, the substituted benzene (B151609) ring, and the methyl-oxazole heterocycle. The spectrum is typically dominated by a very broad absorption band for the hydroxyl (-OH) stretch of the carboxylic acid, which arises due to strong intermolecular hydrogen bonding. The carbonyl (C=O) stretch of the acid appears as a strong, sharp peak. The oxazole (B20620) ring contributes characteristic absorptions from C=N and C-O-C stretching, while the aromatic ring shows C=C stretching and C-H bending vibrations.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| Aromatic C-H stretch | Benzene Ring | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | Methyl Group | 2980 - 2850 | Medium-Weak |

| C=O stretch | Carboxylic Acid | 1720 - 1680 | Strong, Sharp |

| C=N stretch | Oxazole Ring | 1650 - 1590 | Medium |

| Aromatic C=C stretch | Benzene Ring | 1600 - 1450 | Medium-Weak (multiple bands) |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-O-C stretch | Oxazole Ring | 1100 - 1020 | Medium |

| O-H bend (out-of-plane) | Carboxylic Acid Dimer | ~920 | Broad, Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique measures the absorption of light in the UV and visible regions, which excites electrons from lower to higher energy molecular orbitals. This method is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule with π-electrons that can undergo π→π* and n→π* transitions.

The structure of this compound contains an extended conjugated system encompassing the benzoic acid and the oxazole ring. This conjugation results in strong absorption in the UV region. The primary electronic transition expected is a high-intensity π→π* transition. The position of the maximum absorbance (λmax) is influenced by the solvent polarity. This technique is valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition | Molar Absorptivity (ε) |

|---|---|---|---|

| Ethanol or Methanol | ~250 - 290 | π→π* | High (>10,000 L mol⁻¹ cm⁻¹) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's empirical and molecular formula, thus verifying its elemental composition. For this compound, with the molecular formula C₁₁H₉NO₃, this analysis confirms the precise ratio of its constituent atoms.

Table 3: Elemental Composition of this compound (C₁₁H₉NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 65.02 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.47 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.90 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.61 |

| Total | - | - | 203.197 | 100.00 |

Chromatographic Methods for Purity Assessment (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. In the context of compound characterization, it is the gold standard for assessing purity. For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method is typically employed.

In RP-HPLC, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is used to elute the components. The purity of the compound is determined by monitoring the column eluent with a detector (commonly a UV detector set at the compound's λmax). A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. The purity can be quantified as a percentage based on the area of the main peak relative to the total area of all peaks.

Table 4: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at λmax (e.g., 275 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Purity Specification | ≥98.0% (by peak area) |

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the most unambiguous method for determining the precise three-dimensional structure of a crystalline solid. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact spatial positions of each atom.

This analysis provides a wealth of structural information, including precise bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals crucial intermolecular interactions, such as hydrogen bonds. For this compound, it is expected that the carboxylic acid groups would form strong intermolecular O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state. nih.govresearchgate.net The data obtained from X-ray crystallography serves as the ultimate confirmation of the compound's molecular structure.

Table 5: Key Information Obtained from X-Ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms, confirming connectivity. |

| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonds and π-π stacking that define the crystal packing. |

| Molecular Conformation | Determines the dihedral angle between the planes of the benzoic acid and oxazole rings. |

Computational Chemistry and in Silico Investigations of Oxazole Benzoic Acid Systems

Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme, at the atomic level. The primary goals are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score.

In the context of oxazole-benzoic acid systems, docking simulations can elucidate how these compounds fit into the active site of a target protein. For instance, studies on various oxazole (B20620) derivatives have been performed to predict their binding affinity against specific targets. nih.govnih.gov The docking process involves preparing the 3D structures of both the ligand and the protein and then using a scoring algorithm to evaluate different binding poses. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. researchgate.net

Research on similar heterocyclic structures demonstrates the utility of this approach. For example, docking studies of various benzoic acid derivatives have been conducted against targets like the SARS-CoV-2 main protease and histone deacetylase (HDAC) to predict their inhibitory potential. nih.govijpda.org Similarly, oxazolone (B7731731) derivatives have been docked against human acetylcholinesterase to understand their interaction with amino acid residues in the enzyme's catalytic site. nih.gov A lower docking score generally indicates a higher binding affinity. nih.gov

| Compound Class | Protein Target (PDB ID) | Example Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Oxazole Derivative | Heme-binding protein (P. gingivalis) | Compound 2 | -11.3 | Not Specified nih.gov |

| Benzoic Acid Derivative | Carbonic Anhydrase (3FFP) | PTMTBA | -8.91 | HIS 93, HIS 95, HIS 118 researchgate.net |

| Naphthylidene base of Benzoic Acid | HDAC8 (1T69) | 4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acid | -5.82 | Not Specified ijpda.org |

| Oxazolone Derivative | Human Acetylcholinesterase | Compound 2 | -11.5 | Not Specified nih.gov |

In Silico Prediction of Molecular Mechanisms of Action

Beyond predicting binding to a known target, in silico methods can be employed to hypothesize the broader molecular mechanism of action for novel compounds. This is often achieved through reverse docking or target prediction algorithms, where a compound's structure is screened against a large database of known protein structures. This approach helps identify potential molecular targets and, by extension, the biological pathways the compound might modulate. mdpi.com

For new chemical scaffolds like oxazole-benzoic acids, these predictive tools can generate hypotheses for experimental validation. For example, in silico studies on novel 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, including 1,3-oxazol-5(4H)-ones, were performed to investigate their potential mechanisms of action and toxicity. mdpi.com Such computational screening can suggest if a compound is likely to act as a kinase inhibitor, a G-protein coupled receptor (GPCR) ligand, or an ion channel modulator based on its structural similarity to known ligands for these targets. gjpb.de These predictions are invaluable in the early stages of drug discovery for guiding biological assays and understanding potential polypharmacology (the ability of a drug to interact with multiple targets).

Quantitative and Qualitative Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological effects.

For classes of compounds like benzoic acid derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their activity. nih.goviomcworld.com These models are built using a "training set" of compounds with known activities. Molecular descriptors—numerical values that quantify various aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties)—are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates these descriptors to the observed activity. nih.govnih.gov

Studies on benzoylaminobenzoic acid derivatives have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are often crucial for their inhibitory activity. nih.gov Similarly, QSAR analysis of p-hydroxy benzoic acid derivatives indicated that their antimicrobial activity was governed by a combination of molecular connectivity and shape indices. nih.gov The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues.

| Compound Series | Biological Activity | Significant Descriptors | Effect on Activity |

|---|---|---|---|

| Benzoylaminobenzoic Acid Derivatives | Antibacterial (FabH inhibition) | Hydrophobicity, Molar Refractivity, Aromaticity | Positive correlation (increase improves activity) nih.gov |

| p-Hydroxy Benzoic Acid Derivatives | Antimicrobial | Valence first order molecular connectivity index (1χv) | Governs activity nih.gov |

| p-Hydroxy Benzoic Acid Derivatives | Antimicrobial | Kier's alpha first order shape index (κα1) | Governs activity nih.gov |

| Benzoic Acid Derivatives | Antisickling | Strong electron-donating groups, Average lipophilicity | Important for potent activity iomcworld.com |

Predictive ADMET Studies (Absorption, Distribution, Metabolism, Excretion)

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies use computational models to forecast these properties early in the discovery process, allowing for the selection of compounds with a higher probability of success.

For novel heterocyclic compounds, in silico tools can predict a wide range of ADMET parameters. gjpb.denih.gov These predictions are based on models derived from large datasets of experimentally determined properties. Key parameters evaluated include:

Absorption: Predictions of human intestinal absorption (HIA) and oral bioavailability. mdpi.com

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). gjpb.de

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to be inhibited by the compound, which is crucial for anticipating drug-drug interactions. nih.gov

Excretion: While less commonly predicted, models may provide insights into clearance mechanisms.

Toxicity: Forecasts of potential toxicities such as mutagenicity, carcinogenicity, or hepatotoxicity. gjpb.de

These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net

| Compound Class | HIA (%) | BBB Permeability | CYP2D6 Inhibition | Toxicity Risk |

|---|---|---|---|---|

| Oxazole Derivatives | High | Generally No | No | Low nih.govresearchgate.net |

| Thiazole Schiff Base Derivatives | Good | Predicted by BOILED-Egg model | Not Specified | Validated oral bioavailability nih.gov |

| Pyrimidine Derivatives | > Standard Drug | < 1.000 | Not Specified | Non-toxic gjpb.de |

Structure Activity Relationship Sar Investigations of Oxazole Benzoic Acid Scaffolds

Impact of Substituent Modifications on Molecular Interactions and Recognition

The biological activity of oxazole-benzoic acid derivatives can be significantly influenced by the nature and position of substituents on both the heterocyclic and aromatic rings. These modifications can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Research on analogous structures, such as 4-(thiazol-5-yl)benzoic acid derivatives, provides valuable insights. For instance, in the context of protein kinase CK2 inhibition, the introduction of substituents on the benzoic acid moiety has been shown to modulate activity. While specific data on 4-(4-Methyl-oxazol-5-yl)-benzoic acid is scarce, studies on similar scaffolds reveal that even small changes, like the position of a methyl group, can impact bioactivity by influencing how the molecule fits into a receptor's binding pocket and the non-covalent interactions it can form.

The methyl group at the 4-position of the oxazole (B20620) ring in the title compound is predicted to have a notable effect. Generally, alkyl substituents can enhance binding through hydrophobic interactions. The specific placement of this methyl group could also influence the orientation of the entire molecule within a binding site, potentially favoring conformations that lead to stronger interactions.

In a study of STAT3 inhibitors, replacing the benzoic acid's aromatic system with a heterocyclic ring like oxazole was found to greatly reduce activity, highlighting the sensitivity of molecular recognition to the specific arrangement of atoms and functional groups.

Table 1: Hypothetical Impact of Substituent Modifications on the Oxazole-Benzoic Acid Scaffold

| Modification Position | Substituent Type | Predicted Impact on Molecular Interaction | Rationale |

| Oxazole Ring (Position 2) | Small Alkyl Group | Potential increase in hydrophobic interactions | Fills small hydrophobic pockets in the binding site. |

| Oxazole Ring (Position 4) | Electron-Withdrawing Group | May alter the electronic character of the ring, potentially affecting pi-stacking or dipole interactions. | Modifies the electron density of the oxazole system. |

| Benzoic Acid Ring (Ortho to COOH) | Bulky Group | Potential for steric hindrance, may decrease binding affinity. | Can prevent optimal orientation in the binding site. |

| Benzoic Acid Ring (Meta to COOH) | Hydrogen Bond Donor/Acceptor | Could form additional hydrogen bonds with the receptor, increasing affinity. | Introduces new points of specific interaction. |

Significance of the Oxazole Ring System in Pharmacophore Design and Receptor Recognition

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. tandfonline.com This arrangement confers specific electronic and structural properties that make it a valuable component in pharmacophore design. tandfonline.com The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring itself can participate in pi-stacking and van der Waals interactions with biological macromolecules. tandfonline.com

In the context of pharmacophore modeling, the oxazole ring often serves as a rigid scaffold that correctly orients other key functional groups for optimal receptor interaction. Its planarity and aromatic character are crucial for fitting into specific binding clefts of enzymes and receptors. tandfonline.com The substitution pattern on the oxazole ring plays a pivotal role in defining its biological activity. For example, functional groups at the C-2 and C-4 positions of the oxazolone (B7731731) core have been identified as fundamental for certain inhibitory activities.

The structure of oxazole derivatives allows for diverse weak interactions, such as hydrophobic effects, van der Waals forces, hydrogen bonds, and pi-pi stacking, which are crucial for their application in medicinal chemistry. tandfonline.com The versatility of the oxazole moiety has made it a popular choice among medicinal chemists for the development of new therapeutic agents. tandfonline.com

Role of the Benzoic Acid Moiety in Modulating Molecular Binding and Activity

Studies on various classes of compounds, including those with heterocyclic rings, have demonstrated that the benzoic acid group is often essential for potent biological activity. nih.gov For example, in a series of retinoic acid receptor antagonists, the benzoic acid portion was found to be indispensable for effective antagonism. nih.gov

The position of the carboxylic acid group on the phenyl ring is also crucial. In many cases, a para-substitution pattern, as seen in this compound, is optimal for activity. This positioning allows the carboxylic acid to extend into a specific region of the binding pocket to form key interactions, while the rest of the molecule engages with other parts of the receptor. Modifications to the benzoic acid group, such as esterification or conversion to an amide, often lead to a significant decrease or loss of activity, further highlighting the importance of the free carboxylic acid for molecular recognition and binding.

Mechanistic Insights into the Biochemical Interactions of Oxazole Benzoic Acid Compounds

Theoretical Frameworks for Enzyme Inhibition Mechanisms (e.g., Protein Tyrosine Phosphatase 1B, Papain-like Protease)

The inhibition of enzymes by small molecules like those derived from an oxazole-benzoic acid core can be understood through established kinetic and structural frameworks. The specific mode of inhibition—whether competitive, non-competitive, or mixed-type—depends on how and where the inhibitor binds to the enzyme.

The oxazole-benzoic acid scaffold is characteristic of a competitive inhibitor, designed to bind to the enzyme's active site and prevent the natural substrate from binding. The benzoic acid portion is particularly important, as its carboxyl group can mimic a substrate's feature, such as the phosphate group of a phosphotyrosine residue targeted by PTP1B. By occupying the active site, the inhibitor molecule blocks the catalytic action of the enzyme.

In some cases, these compounds can exhibit a mixed-type inhibition mechanism. This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Kinetic studies on certain 4-(oxazol-2-yl)benzoic acid derivatives targeting other enzymes have suggested a mixed-type inhibition pattern where the inhibitor binds preferentially to the free enzyme over the enzyme-substrate complex nih.gov.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator in insulin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes. PTP1B's active site contains a highly conserved phosphate-binding loop. Inhibitors featuring a carboxylic acid group, such as the benzoic acid moiety, are designed to interact with the positively charged residues in this pocket, thereby acting as phosphotyrosine mimetics and blocking substrate access.

Papain-like Protease (PLpro): PLpro is a cysteine protease essential for the replication of coronaviruses. nih.govnih.gov Its mechanism involves a catalytic cysteine residue in the active site. Non-covalent inhibitors can block PLpro activity by occupying the substrate-binding cleft. An oxazole-benzoic acid compound could theoretically bind in this pocket, with the benzoic acid forming hydrogen bonds with active site residues and the oxazole (B20620) ring making additional contacts, thus preventing the cleavage of viral polyproteins.

Principles of Molecular Recognition and Binding at Biological Targets

Molecular recognition between an inhibitor and its target enzyme is governed by a combination of non-covalent interactions, including hydrogen bonding, ionic interactions, hydrophobic interactions, and van der Waals forces. The specific structure of 4-(4-Methyl-oxazol-5-yl)-benzoic acid provides several key features for such interactions.

The Benzoic Acid Moiety: The carboxyl group is a critical pharmacophore. In its deprotonated (carboxylate) form, it can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine and lysine within a binding site. It can also act as a hydrogen bond acceptor and donor. This feature is central to its potential role as a phosphotyrosine mimetic in PTP1B inhibition.

The Oxazole Ring: This five-membered aromatic heterocycle contributes to the molecule's binding affinity in several ways. The nitrogen atom can act as a hydrogen bond acceptor, while the ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the enzyme's binding pocket.

The Methyl Group: The methyl group attached to the oxazole ring can enhance binding affinity and selectivity by fitting into a small hydrophobic pocket within the enzyme's active site. This interaction can help to properly orient the entire molecule for optimal engagement with other key residues.

Molecular docking and structure-activity relationship (SAR) studies on analogous compounds, such as 4-(thiazol-5-yl)benzoic acid derivatives, provide insights into these binding principles. nih.gov For instance, modifications to the benzoic acid ring or the heterocyclic core can dramatically alter inhibitory potency, highlighting the importance of precise electronic and steric complementarity between the inhibitor and the target.

The table below illustrates structure-activity relationship findings for analogous 4-(thiazol-5-yl)benzoic acid compounds targeting Protein Kinase CK2, demonstrating how modifications to the core structure can impact inhibitory activity.

| Compound Modification | Effect on Inhibitory Activity (IC₅₀) | Rationale for Change in Activity |

|---|---|---|

| Replacement of benzene (B151609) ring with pyridine | Maintained potent activity | Pyridine nitrogen allows for additional interactions without disrupting core binding. |

| Introduction of 2-halo-benzyloxy group on benzoic acid | Maintained potent activity | Group likely occupies a nearby pocket, enhancing binding without interfering with key interactions. |

| Introduction of 2-methoxy-benzyloxy group on benzoic acid | Maintained potent activity and increased anti-proliferative activity | The methoxy group may form additional favorable contacts or improve cellular uptake. |

These principles of molecular recognition, derived from related molecular scaffolds, provide a strong theoretical basis for understanding how this compound could effectively bind to and inhibit enzyme targets like PTP1B and PLpro.

Future Research Directions and Unaddressed Challenges for 4 4 Methyl Oxazol 5 Yl Benzoic Acid

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules is the bedrock of drug discovery. For 4-(4-Methyl-oxazol-5-yl)-benzoic acid, while foundational synthetic routes exist, future research must prioritize the development of more efficient, cost-effective, and environmentally benign methodologies.

A significant challenge lies in achieving stereoselectivity, particularly if derivatives with chiral centers are to be developed. Future synthetic strategies should focus on asymmetric synthesis to isolate specific stereoisomers, which often exhibit distinct pharmacological and toxicological profiles. Furthermore, the principles of "green chemistry" are becoming increasingly important in pharmaceutical manufacturing. rsc.org This involves the use of less hazardous solvents, reducing the number of synthetic steps, and utilizing catalytic reactions to minimize waste. mdpi.com Research into flow chemistry and biocatalysis could offer sustainable and scalable routes to produce this compound and its analogues, reducing the environmental footprint of their production. rsc.org

Refinement of Predictive Structure-Activity Relationship Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. tandfonline.comiomcworld.com For this compound, initial SAR studies may have identified key pharmacophoric features. However, a significant unaddressed challenge is the development of highly refined and predictive SAR models.

Future research should focus on generating comprehensive SAR data by synthesizing a diverse library of analogues with systematic modifications to the oxazole (B20620) ring, the methyl group, and the benzoic acid moiety. nih.gov This data can be used to build robust quantitative structure-activity relationship (QSAR) models. mdpi.com These models, which correlate physicochemical properties with biological activity, can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The versatility of the oxazole moiety allows for numerous modifications, making it a valuable scaffold for developing compounds with a wide range of biological activities. tandfonline.com

Integration of Advanced Computational and Artificial Intelligence Techniques

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process. premierscience.commdpi.com These technologies offer the potential to accelerate the development of this compound by making the process faster, cheaper, and more efficient.

Advanced computational techniques can be applied in several ways:

Molecular Docking and Dynamics: In silico molecular docking can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. nih.gov

AI-Driven De Novo Design: Machine learning and deep learning algorithms can analyze vast datasets of chemical structures and biological activities to design novel molecules from scratch with desired properties. premierscience.comnih.gov These AI-driven platforms can propose new analogues of this compound that are more likely to be successful. pharmaceutical-journal.com

Predictive Modeling: AI can be used to build predictive models for various properties, including efficacy, toxicity, and pharmacokinetics (ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to identify promising candidates early in the discovery pipeline and reduce costly late-stage failures. mdpi.comnih.gov

The table below summarizes the potential applications of these advanced techniques.

| Technology | Application in Drug Discovery | Relevance for this compound |

| Machine Learning (ML) | Analyzing large datasets to predict molecular interactions and biological activity. premierscience.com | Predicting the efficacy and toxicity of novel derivatives. mdpi.com |

| Deep Learning (DL) | Generating new molecular structures and identifying potential inhibitors for specific diseases. premierscience.comnih.gov | Designing new compounds with enhanced therapeutic profiles. |

| Molecular Docking | Simulating the binding of a molecule to a protein target to predict binding affinity. nih.gov | Identifying potential biological targets and optimizing ligand binding. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules to assess the stability of protein-ligand complexes. nih.gov | Validating docking results and understanding the dynamics of interaction. |

Deeper Elucidation of Novel Biochemical Interaction Pathways

While initial research may have identified a primary biological target for this compound, a comprehensive understanding of its mechanism of action requires a deeper elucidation of its biochemical interaction pathways. A significant challenge is to map the full spectrum of its molecular interactions within a biological system.

Future research should employ advanced techniques such as chemoproteomics and transcriptomics to identify all potential binding partners and downstream signaling pathways affected by the compound. This will help to:

Uncover Off-Target Effects: Identifying unintended molecular interactions is crucial for predicting potential side effects and toxicity.

Reveal Polypharmacology: The compound may interact with multiple targets, which could contribute to its therapeutic efficacy or lead to unexpected effects.

Elucidate Resistance Mechanisms: Understanding the broader cellular response to the compound can help in predicting and overcoming potential drug resistance mechanisms.

A thorough understanding of these pathways is essential for the successful clinical translation of this compound and for identifying patient populations most likely to respond to treatment.

Exploration of New Application Avenues Beyond Established Research Domains

The structural motifs present in this compound—the oxazole ring and the benzoic acid core—are found in compounds with a wide range of biological activities. tandfonline.comresearchgate.net While the initial research on this specific compound may have focused on a particular disease area, a significant opportunity lies in exploring its potential in other therapeutic applications.

The oxazole scaffold is a key component in many medicinally important compounds with activities including anti-inflammatory, antibacterial, anticancer, and antidiabetic properties. tandfonline.com Similarly, benzoic acid derivatives are known to exhibit a wide array of biological effects, including antibacterial and anticancer activities. researchgate.netnih.gov

Future research should, therefore, involve systematic screening of this compound and its derivatives against a broad panel of biological targets and in various disease models. This could lead to the repurposing of the compound for new indications, potentially in areas such as infectious diseases, neurodegenerative disorders, or metabolic diseases, thereby maximizing its therapeutic potential.

Q & A

Q. What are the key synthetic pathways for 4-(4-Methyl-oxazol-5-yl)-benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and esterification steps. For example, analogous oxazole derivatives are synthesized via condensation reactions between carboxylic acid derivatives and heterocyclic precursors under controlled pH and temperature (e.g., 60–80°C). Ultrasound-assisted methods can enhance reaction rates and yields by improving molecular interactions . Optimization may also include selecting catalysts (e.g., POCl₃ for cyclization) and purification via recrystallization or chromatography.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- X-ray crystallography : For unambiguous structural determination, programs like SHELXL (for refinement) and SHELXD (for solution) are widely used .

- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies proton environments and aromatic ring substitution patterns .

- Chromatography : HPLC (≥98% purity) ensures batch consistency, as seen in similar benzoic acid derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

Initial bioactivity studies should focus on:

- Enzyme inhibition assays : Measure binding affinity to targets (e.g., bacterial enzymes) via fluorescence polarization or surface plasmon resonance (SPR) .

- Antimicrobial testing : Use microdilution methods (MIC/MBC) against Gram-positive/negative strains, referencing protocols for oxadiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or compound purity. Strategies include:

- Orthogonal validation : Combine SPR with isothermal titration calorimetry (ITC) for binding affinity confirmation.

- Batch reproducibility checks : Use HPLC and mass spectrometry to rule out impurities .

- Meta-analysis : Compare results across studies with standardized protocols, as done for isothiazole analogs .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding modes to enzymes (e.g., bacterial dihydrofolate reductase) .

- QSAR modeling : Correlate structural features (e.g., oxazole ring electronegativity) with activity using datasets from related benzoic acid derivatives .

Q. How does structural modification of the oxazole ring impact biological activity?

A comparative study of analogs (e.g., 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester) reveals:

| Modification | Bioactivity Trend | Example Reference |

|---|---|---|

| Oxazole → Isothiazole | Increased antimicrobial potency | |

| Methyl substitution | Enhanced metabolic stability | |

| Carboxylic acid vs. ester | Improved solubility but reduced membrane permeability |

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Twinned crystals : Use SHELXTL for twin-law refinement .

- Disorder in the oxazole ring : Apply restraints to bond lengths/angles during SHELXL refinement .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps.

Methodological Notes

- Synthetic protocols should include inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Bioactivity studies require negative controls (e.g., DMSO vehicle) and dose-response curves for reliable IC₅₀ determination.

- Computational models must be validated with experimental data (e.g., docking scores vs. SPR-measured Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.